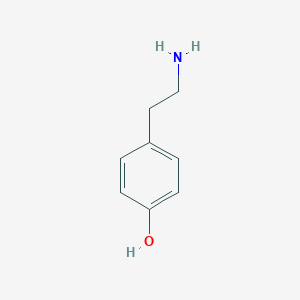










|
REACTION_CXSMILES
|
C[CH2:2][CH2:3][CH:4]([C:6]1(CC)C(=O)NC(=O)[NH:9][C:7]1=O)[CH3:5].Cl[C:18](Cl)(Cl)[CH:19]([OH:21])O.C1C([C@@H](O)[C@H](NC(C(Cl)Cl)=O)CO)=CC=C([N+]([O-])=O)C=1>>[NH2:9][CH2:7][CH2:6][C:4]1[CH:5]=[CH:18][C:19]([OH:21])=[CH:2][CH:3]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(O)O)(Cl)Cl
|
|
Name
|
silicone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
polyethylene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C[*:2])[*:1]
|
|
Name
|
steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The tubing was filled with heparinized saline solution
|
|
Type
|
CUSTOM
|
|
Details
|
to recover from the operation overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
ADDITION
|
|
Details
|
of saline-filled
|
|
Type
|
CUSTOM
|
|
Details
|
fine-bore polyethylene tubing, and the venous catheter connected to a 1 ml syringe via a similar length of tubing, which, together with the syringe
|
|
Type
|
CUSTOM
|
|
Details
|
an equilibration period of 30 to 40 minutes, tyramine injections (50 or 100 μg)
|
|
Duration
|
35 (± 5) min
|
|
Type
|
TEMPERATURE
|
|
Details
|
An interval of at least 15 minutes was maintained between injections after return of blood pressure
|
|
Type
|
CUSTOM
|
|
Details
|
were repeated over the next 4 hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
obtained in the control period
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |